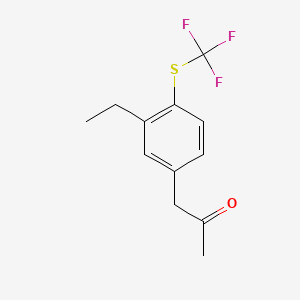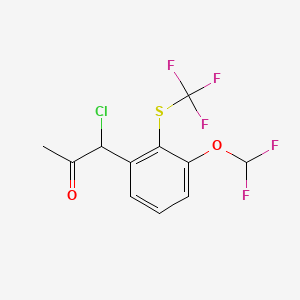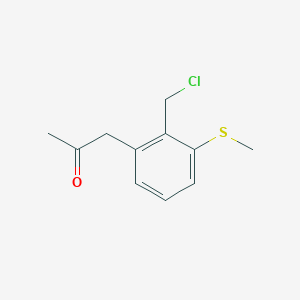
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of phenylpropanone, featuring a chloromethyl and a methylthio group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one typically involves the chloromethylation of 3-(methylthio)acetophenone. The reaction is carried out using formaldehyde and hydrochloric acid under acidic conditions. The process can be summarized as follows:
Starting Material: 3-(Methylthio)acetophenone
Reagents: Formaldehyde, Hydrochloric Acid
Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures.
The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the acetophenone derivative to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Aplicaciones Científicas De Investigación
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of phenylpropanone derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for various industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylthio group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one
- 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one
- 1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and methylthio groups on the aromatic ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers.
Propiedades
Fórmula molecular |
C11H13ClOS |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(13)6-9-4-3-5-11(14-2)10(9)7-12/h3-5H,6-7H2,1-2H3 |
Clave InChI |
VCUJJZXXUVZZBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)SC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


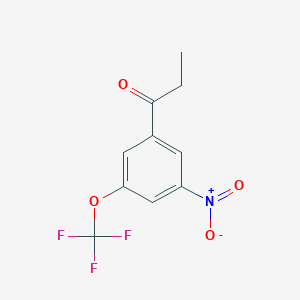

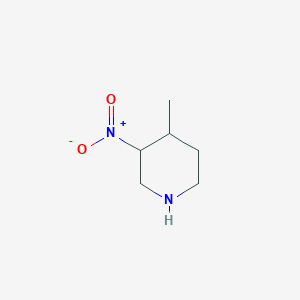
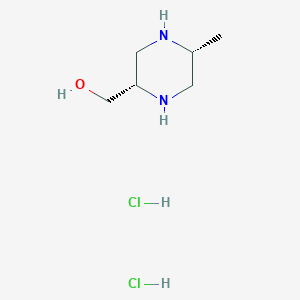
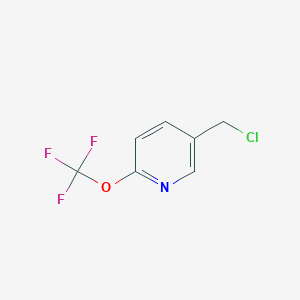
![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)
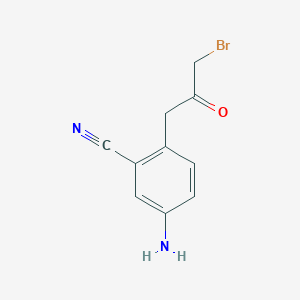
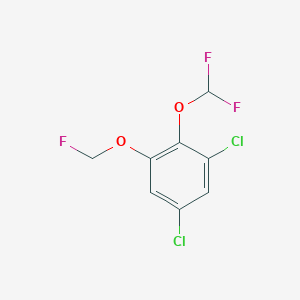
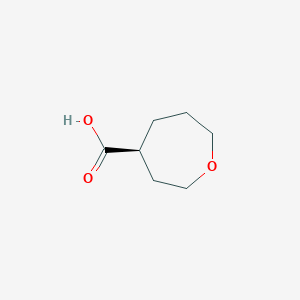
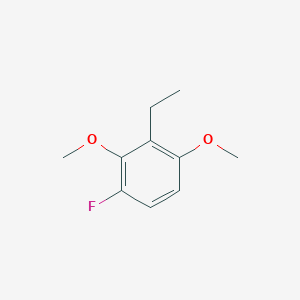
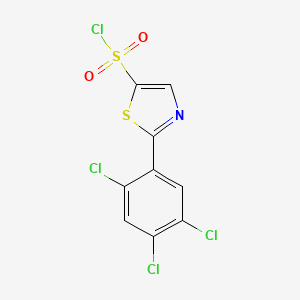
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
